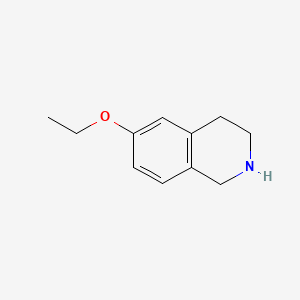

6-Ethoxy-1,2,3,4-tetrahydroisoquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

6-ethoxy-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-2-13-11-4-3-10-8-12-6-5-9(10)7-11/h3-4,7,12H,2,5-6,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRHBHXZLVGXOTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(CNCC2)C=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 6 Ethoxy 1,2,3,4 Tetrahydroisoquinoline and Its Derivatives

Classical Intramolecular Cyclization Reactions and Their Modern Applications

Traditional methods for the construction of the tetrahydroisoquinoline scaffold have long relied on powerful intramolecular cyclization reactions. These methods, while established, continue to be refined and applied in modern organic synthesis.

Pomeranz-Fritsch Cyclization Approaches for Phenolic Ethers to Form Isoquinoline (B145761) Precursors

The Pomeranz-Fritsch reaction, first reported in 1893, is a well-established method for the synthesis of isoquinolines from benzaldehydes and aminoacetaldehyde dialkyl acetals. wikipedia.org The reaction proceeds via the formation of a Schiff base, followed by an acid-catalyzed cyclization and aromatization. wikipedia.org For the synthesis of 6-ethoxy-1,2,3,4-tetrahydroisoquinoline, a modified approach, known as the Pomeranz-Fritsch-Bobbitt reaction, is employed. This modification involves the reduction of the intermediate Schiff base to an amine prior to the acid-catalyzed cyclization, which directly yields the tetrahydroisoquinoline ring system. thermofisher.com

The synthesis of a 6-alkoxy-substituted tetrahydroisoquinoline using this methodology typically begins with the condensation of an appropriately substituted benzaldehyde, such as 3-ethoxybenzaldehyde, with aminoacetaldehyde dimethyl acetal to form the corresponding Schiff base. This imine is then reduced, commonly with sodium borohydride, to the more stable secondary amine. The final step involves treatment with a strong acid, such as concentrated hydrochloric acid, to effect the cyclization and formation of the tetrahydroisoquinoline ring.

| Starting Material (Benzaldehyde) | Reagents and Conditions | Product | Yield (%) |

| 3-Methoxybenzaldehyde | 1. H2N(CH2)CH(OMe)2, Toluene, reflux; 2. NaBH4, EtOH; 3. 6M HCl, reflux | 6-Methoxy-1,2,3,4-tetrahydroisoquinoline | Not specified |

Data for the closely related 6-methoxy derivative is presented due to a lack of specific data for the 6-ethoxy analog in the reviewed literature.

Bischler-Napieralski Cyclization of β-Arylethylamides and Subsequent Reduction to Tetrahydroisoquinolines

The Bischler-Napieralski reaction is a powerful method for the synthesis of 3,4-dihydroisoquinolines through the intramolecular cyclization of β-arylethylamides. wikipedia.org This reaction is typically carried out in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA), under refluxing conditions. wikipedia.orgnrochemistry.com The presence of electron-donating groups on the aromatic ring, such as an ethoxy group at the meta-position of the phenylethylamine starting material, facilitates the electrophilic aromatic substitution reaction. jk-sci.com

To obtain this compound, a two-step sequence is employed. First, N-[2-(3-ethoxyphenyl)ethyl]acetamide undergoes the Bischler-Napieralski cyclization to yield 6-ethoxy-1-methyl-3,4-dihydroisoquinoline. The resulting dihydroisoquinoline, which contains an imine functional group, is then readily reduced to the corresponding tetrahydroisoquinoline using a reducing agent like sodium borohydride (NaBH₄). youtube.com

| Substrate | Cyclization Conditions | Reduction Conditions | Final Product | Overall Yield (%) |

| N-[2-(3-Methoxyphenyl)ethyl]acetamide | POCl₃, Toluene, reflux | NaBH₄, MeOH | 6-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline | ~65% |

Data for the closely related 6-methoxy derivative is presented due to a lack of specific data for the 6-ethoxy analog in the reviewed literature.

Pictet-Spengler Reaction in the Synthesis of Substituted Tetrahydroisoquinolines: Stereochemical Control and Scope

The Pictet-Spengler reaction, discovered in 1911, is a versatile and widely used method for the synthesis of tetrahydroisoquinolines. wikipedia.org It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. wikipedia.org The reaction is particularly effective for β-arylethylamines bearing electron-donating substituents on the aromatic ring, which enhances the nucleophilicity of the ring and promotes the cyclization step. wikipedia.org

The synthesis of this compound via the Pictet-Spengler reaction would involve the condensation of 3-ethoxyphenethylamine with formaldehyde. The reaction is typically carried out in the presence of an acid catalyst, such as hydrochloric acid or trifluoroacetic acid.

When an aldehyde other than formaldehyde is used, a new stereocenter is created at the C-1 position of the tetrahydroisoquinoline ring. wikipedia.org Significant research has been devoted to achieving stereochemical control in the Pictet-Spengler reaction. This has been accomplished through various strategies, including the use of chiral auxiliaries on the β-arylethylamine, the use of chiral aldehydes, and the development of asymmetric catalysts. nih.gov For instance, chiral Brønsted acids have been shown to catalyze the asymmetric Pictet-Spengler reaction, providing access to enantioenriched tetrahydroisoquinolines. mpg.de

| β-Arylethylamine | Aldehyde | Catalyst/Conditions | Product | Yield (%) |

| Dopamine | 4-Hydroxyphenylacetaldehyde | Norcoclaurine Synthase (NCS) | 1-Substituted-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline | 86-99.6% |

Data for an enzymatic Pictet-Spengler reaction is presented to illustrate the potential for high yields and stereocontrol, as specific data for the reaction of 3-ethoxyphenethylamine with formaldehyde was not available in the reviewed literature.

Contemporary Catalytic Approaches to the Tetrahydroisoquinoline Ring System

In recent years, modern catalytic methods have emerged as powerful alternatives to the classical approaches for the synthesis of tetrahydroisoquinolines, often offering milder reaction conditions, greater functional group tolerance, and the potential for asymmetric synthesis.

Transition Metal-Catalyzed Annulation and Cross-Coupling Strategies (e.g., Palladium-mediated Ethoxyvinylation)

Palladium-catalyzed cross-coupling and annulation reactions have become indispensable tools in modern organic synthesis. These methods have been applied to the construction of the tetrahydroisoquinoline skeleton, offering novel disconnections and synthetic routes. One such strategy involves a palladium-catalyzed ethoxyvinylation reaction. This approach has been utilized in a sequence to prepare N-aryl-1,2,3,4-tetrahydroisoquinolines. The key steps involve the Suzuki coupling of an N-aryl 2-bromobenzylamine with 2-ethoxyvinyl pinacolboronate, followed by an intramolecular reductive amination to form the tetrahydroisoquinoline ring. While this specific example leads to N-aryl derivatives, the principle of using palladium catalysis to construct key bonds of the heterocyclic ring is a significant advancement.

Organocatalytic and Metal-Free Cyclization Methodologies

The field of organocatalysis has witnessed explosive growth, providing metal-free alternatives for a wide range of chemical transformations. In the context of tetrahydroisoquinoline synthesis, organocatalytic approaches have been developed, particularly for the asymmetric Pictet-Spengler reaction. Chiral phosphoric acids, for example, have been successfully employed as Brønsted acid catalysts to induce enantioselectivity in the cyclization step. mpg.de These catalysts operate through the formation of chiral ion pairs, effectively controlling the stereochemical outcome of the reaction.

Furthermore, tandem reactions initiated by organocatalytic Michael additions have been developed for the enantioselective synthesis of functionalized chromenes and related heterocycles, showcasing the power of organocatalysis in constructing complex molecular architectures from simple precursors. d-nb.info While specific applications of these advanced organocatalytic methods for the direct synthesis of this compound are still emerging, the principles established in related systems hold great promise for future synthetic developments.

Reductive Amination and Multi-Component Reaction Sequences for Tetrahydroisoquinoline Formation

Reductive amination stands as a robust and widely employed method for the synthesis of amines, including the formation of the tetrahydroisoquinoline core. This strategy typically involves the condensation of a carbonyl compound with an amine to form an imine or enamine intermediate, which is subsequently reduced in situ. For the synthesis of 6-alkoxy-substituted tetrahydroisoquinolines, this can be achieved through intramolecular cyclization of an appropriate amino aldehyde or amino ketone precursor. While direct examples for the 6-ethoxy derivative are not prevalent in readily available literature, the synthesis of the analogous 6-methoxy compound provides a clear blueprint. The key intermediate, a substituted phenethylamine, undergoes cyclization with an aldehyde equivalent, followed by reduction.

Multi-component reactions (MCRs) have emerged as powerful tools in synthetic chemistry, offering the ability to construct complex molecules in a single, convergent step from three or more starting materials. researchgate.netacs.org These reactions are highly atom-economical and can rapidly generate molecular diversity. Several MCRs have been developed for the synthesis of the tetrahydroisoquinoline skeleton. researchgate.net For instance, a reaction involving an isoquinoline, an acyl chloride, and a silyl enol ether can lead to the formation of functionalized tetrahydroisoquinolines. While specific applications of MCRs for the direct synthesis of this compound are still an area of active research, the versatility of these methods suggests their potential applicability by selecting appropriately substituted starting materials.

Enantioselective Synthesis of Chiral this compound Analogues

The biological activity of many tetrahydroisoquinoline derivatives is intrinsically linked to their stereochemistry. Consequently, the development of enantioselective synthetic methods is of paramount importance.

Asymmetric hydrogenation and asymmetric transfer hydrogenation (ATH) are among the most efficient methods for the enantioselective reduction of prochiral substrates, such as imines and enamines, to furnish chiral amines. mdpi.com The direct asymmetric hydrogenation of isoquinolines or the reduction of their dihydroisoquinoline precursors using chiral transition-metal catalysts is a primary strategy for accessing chiral tetrahydroisoquinolines.

Asymmetric Hydrogenation: This technique often employs chiral phosphine ligands in combination with transition metals like iridium, rhodium, or ruthenium to achieve high enantioselectivity. mdpi.commdpi.com For the synthesis of chiral 6-alkoxy-tetrahydroisoquinolines, the asymmetric hydrogenation of the corresponding 3,4-dihydroisoquinoline (B110456) is a common approach. The choice of chiral ligand is crucial for achieving high enantiomeric excess (ee). While specific data for the 6-ethoxy substrate is limited, studies on analogous 6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinoline have shown excellent results with various iridium catalysts bearing different phosphorus-based ligands. mdpi.com

Asymmetric Transfer Hydrogenation (ATH): ATH offers a practical alternative to using high-pressure hydrogen gas, often employing formic acid, isopropanol, or other hydrogen donors in the presence of a chiral catalyst. mdpi.comresearchgate.net Ruthenium and rhodium complexes with chiral diamine ligands, such as those derived from TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), have proven to be highly effective for the ATH of dihydroisoquinolines. mdpi.comnih.gov For instance, the ATH of 1-aryl-substituted 6,7-dimethoxy-3,4-dihydroisoquinolines has been achieved with high conversions and enantioselectivities. mdpi.com

Table 1: Representative Results for Asymmetric Hydrogenation and Transfer Hydrogenation of Dihydroisoquinoline Analogues

| Entry | Substrate (Analogous to 6-Ethoxy) | Catalyst/Ligand | Method | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | 6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinoline | [Ir(COD)Cl]₂ / (S)-MeO-BIPHEP | Asymmetric Hydrogenation | >95 | 95 | mdpi.com |

| 2 | 1-Methyl-6,7-dimethoxy-3,4-dihydroisoquinoline | RuCl₂(S,S)-TsDPEN | Asymmetric Transfer Hydrogenation | 98 | 97 | mdpi.com |

| 3 | 1-Phenyl-3,4-dihydroisoquinoline | [Rh(Cp*)Cl₂]₂ / (S,S)-TsDPEN | Asymmetric Transfer Hydrogenation | 99 | 92 | mdpi.com |

The success of asymmetric catalysis hinges on the design and application of effective chiral ligands. A diverse array of ligand classes has been explored for the enantioselective synthesis of tetrahydroisoquinolines.

N-Heterocyclic Carbenes (NHCs): Chiral NHCs have emerged as a versatile class of ligands in asymmetric catalysis due to their strong σ-donating properties and steric tunability. nih.govresearchgate.netresearchgate.net They have been successfully employed in a variety of metal-catalyzed reactions, including asymmetric reductions. While their application in the direct asymmetric synthesis of 6-ethoxy-tetrahydroisoquinoline is an evolving area, the modular nature of NHC ligands offers significant potential for the development of highly selective catalysts for this transformation. nih.gov

Phosphoramidites: Chiral phosphoramidite ligands have found widespread use in asymmetric hydrogenation and other transformations. nih.gov Their facile synthesis and the ability to fine-tune their steric and electronic properties make them attractive for catalyst development. Iridium complexes bearing phosphoramidite ligands have shown high efficiency in the asymmetric hydrogenation of various substrates, including N-heterocycles. nih.gov

Amino Alcohol/Diamine Scaffolds: Chiral amino alcohols and diamines are privileged scaffolds for the synthesis of highly effective ligands for asymmetric catalysis. nih.govchimia.ch Ligands derived from these backbones, such as the aforementioned TsDPEN, are particularly successful in asymmetric transfer hydrogenation reactions of imines. nih.gov The coordination of the metal to both the nitrogen and oxygen (in amino alcohols) or both nitrogens (in diamines) creates a rigid and well-defined chiral environment, leading to high stereocontrol.

Diastereoselective strategies provide another powerful avenue for the synthesis of chiral tetrahydroisoquinolines, often by introducing a chiral auxiliary or by utilizing a substrate-controlled reaction.

Diastereoselective Cyclization: The Pictet-Spengler reaction is a classic and highly effective method for the synthesis of tetrahydroisoquinolines and related heterocyclic systems. researchgate.netnih.govresearchgate.netnih.govarkat-usa.org By employing a chiral aldehyde or a chiral β-arylethylamine, the cyclization can proceed with high diastereoselectivity, establishing the stereochemistry at the C-1 position. For example, the condensation of a phenethylamine with a chiral aldehyde derived from a natural product can lead to the formation of a single diastereomer of the tetrahydroisoquinoline product. arkat-usa.org Subsequent removal of the chiral auxiliary affords the enantiomerically enriched target compound. The diastereoselective Pomeranz–Fritsch–Bobbitt cyclization is another valuable tool for constructing the tetrahydroisoquinoline core with stereocontrol. nih.govresearchgate.netmdpi.com

Diastereoselective Reduction: Diastereoselective reduction of a chiral dihydroisoquinolinium salt or a related intermediate can also be used to install the desired stereochemistry. The presence of a chiral group on the nitrogen atom or at another position in the molecule can direct the approach of the reducing agent to one face of the iminium ion, leading to a high diastereomeric excess.

Table 2: Examples of Diastereoselective Syntheses of Tetrahydroisoquinoline Analogues

| Entry | Reaction Type | Chiral Source | Substrate (Analogous) | Diastereomeric Ratio (d.r.) | Reference |

|---|---|---|---|---|---|

| 1 | Pictet-Spengler | Chiral Aldehyde | Tryptamine | >95:5 | arkat-usa.org |

| 2 | Pomeranz–Fritsch–Bobbitt | Chiral Auxiliary | Benzylamine derivative | 94:6 | nih.gov |

| 3 | Reduction of Chiral Imine | (S)-phenylglycinol | 6,7-dimethoxy-3,4-dihydroisoquinoline | >98:2 | nih.gov |

Chemical Reactivity and Functionalization of the 6 Ethoxy 1,2,3,4 Tetrahydroisoquinoline Core

Electrophilic Aromatic Substitution Patterns on the Ethoxy-Substituted Aromatic Ring

The benzene (B151609) ring of 6-ethoxy-1,2,3,4-tetrahydroisoquinoline is activated towards electrophilic aromatic substitution (SEAr) due to the presence of two electron-donating groups: the ethoxy group at C-6 and the secondary amine at C-2 (acting through the C-1 methylene (B1212753) bridge). wikipedia.org The ethoxy group is a strong activating group that directs incoming electrophiles to the ortho (C-5 and C-7) and para (no para position available) positions. wikipedia.org The alkylamino moiety fused to the ring also acts as an activating group, further enhancing the nucleophilicity of the aromatic system, particularly at the C-5 and C-7 positions.

The regiochemical outcome of SEAr reactions is dictated by the combined directing effects of these two groups. The ethoxy group strongly activates the C-5 and C-7 positions. The C-5 position is ortho to the ethoxy group, while the C-7 position is also ortho. Therefore, substitution is generally expected to occur at these positions, with the precise ratio of isomers often depending on steric hindrance and specific reaction conditions. This enhanced nucleophilicity is fundamental to synthetic routes like the Bischler-Napieralski reaction, an intramolecular electrophilic aromatic substitution used to form the dihydroisoquinoline core, which relies on an activated arene for successful cyclization. organic-chemistry.orgnrochemistry.comjk-sci.com

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) onto the aromatic ring, typically using a mixture of nitric acid and sulfuric acid. For the this compound core, nitration is expected to yield a mixture of 5-nitro and 7-nitro derivatives.

Halogenation: The substitution of a hydrogen atom with a halogen (e.g., Br, Cl). This is typically achieved using a halogen in the presence of a Lewis acid catalyst (e.g., FeBr₃ for bromination). wikipedia.org The reaction is anticipated to produce 5-halo and 7-halo substituted products.

Friedel-Crafts Alkylation and Acylation: These reactions introduce alkyl or acyl groups, respectively, onto the aromatic ring using an alkyl halide or acyl halide and a strong Lewis acid catalyst like aluminum trichloride. wikipedia.org These reactions would similarly target the C-5 and C-7 positions, although they can be prone to rearrangements and multiple substitutions.

Table 1: Predicted Electrophilic Aromatic Substitution Reactions

| Reaction Type | Typical Reagents | Expected Major Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 5-Nitro-6-ethoxy-1,2,3,4-tetrahydroisoquinoline and 7-Nitro-6-ethoxy-1,2,3,4-tetrahydroisoquinoline |

| Bromination | Br₂, FeBr₃ | 5-Bromo-6-ethoxy-1,2,3,4-tetrahydroisoquinoline and 7-Bromo-6-ethoxy-1,2,3,4-tetrahydroisoquinoline |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 5-Acyl-6-ethoxy-1,2,3,4-tetrahydroisoquinoline and 7-Acyl-6-ethoxy-1,2,3,4-tetrahydroisoquinoline |

Functionalization at the Nitrogen Atom (e.g., N-Alkylation, N-Acylation, Quaternization)

The secondary amine nitrogen atom in the tetrahydroisoquinoline ring is nucleophilic and readily undergoes a variety of functionalization reactions.

N-Alkylation: This reaction involves the introduction of an alkyl group onto the nitrogen atom, forming a tertiary amine. It is typically accomplished by reacting the tetrahydroisoquinoline with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base to neutralize the hydrogen halide byproduct. researchgate.net This method is a cornerstone for synthesizing a wide array of biologically active derivatives. nih.gov

N-Acylation: The nitrogen can be acylated using acylating agents such as acyl chlorides or acid anhydrides to form an amide. This transformation is often used to install various functional groups or as a protecting group strategy during multi-step syntheses. nih.gov For instance, reaction with chloroacetyl chloride can introduce a handle for further modification. researchgate.net

Quaternization: As a secondary amine, the nitrogen can be exhaustively alkylated, typically with an excess of a reactive alkyl halide like methyl iodide, to form a quaternary ammonium (B1175870) salt. This process converts the nitrogen into a permanently positively charged center, which significantly alters the molecule's physical and biological properties.

Table 2: Functionalization Reactions at the Nitrogen Atom

| Reaction Type | Typical Reagents | Product Type |

|---|---|---|

| N-Alkylation | Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃) | N-Alkyl-6-ethoxy-1,2,3,4-tetrahydroisoquinoline (Tertiary Amine) |

| N-Acylation | Acyl chloride (e.g., CH₃COCl) or Anhydride | N-Acyl-6-ethoxy-1,2,3,4-tetrahydroisoquinoline (Amide) |

| Quaternization | Excess Alkyl halide (e.g., CH₃I) | N,N-Dialkyl-6-ethoxy-1,2,3,4-tetrahydroisoquinolinium Salt (Quaternary Ammonium Salt) |

Transformations and Modifications of the Saturated Tetrahydroisoquinoline Ring System

The saturated heterocyclic portion of the molecule also possesses distinct reactivity, primarily centered around C-1 and the potential for aromatization.

Oxidation/Dehydrogenation: The tetrahydroisoquinoline ring can be oxidized to form the corresponding 3,4-dihydroisoquinoline (B110456) or the fully aromatic isoquinoline (B145761). organic-chemistry.org This aromatization is a common transformation and can be achieved using various oxidizing agents, such as palladium on carbon (Pd/C) at elevated temperatures or chemical oxidants. The products of Bischler-Napieralski reactions are 3,4-dihydroisoquinolines, which can be subsequently aromatized to isoquinolines. nrochemistry.comjk-sci.com

Oxidative C-1 Functionalization: The C-1 position, being adjacent to the nitrogen atom, is susceptible to oxidation to form an intermediate iminium ion. This electrophilic species can then be trapped by a range of nucleophiles, allowing for the introduction of substituents at the C-1 position. organic-chemistry.org This type of reaction, often referred to as cross-dehydrogenative coupling (CDC), enables the formation of new carbon-carbon or carbon-heteroatom bonds directly at the C(sp³)-H position. acs.org For example, reaction with a Grignard reagent in the presence of an oxidant like diethyl azodicarboxylate (DEAD) can lead to C-1 arylation. organic-chemistry.org

Table 3: Transformations of the Saturated Ring System

| Reaction Type | Typical Reagents/Conditions | Product Type |

|---|---|---|

| Dehydrogenation (Aromatization) | Pd/C, high temperature | 6-Ethoxyisoquinoline |

| Oxidation to Dihydroisoquinoline | Mild oxidizing agents | 6-Ethoxy-3,4-dihydroisoquinoline |

| Oxidative C-1 Arylation | Aryl Grignard reagent, DEAD | 1-Aryl-6-ethoxy-1,2,3,4-tetrahydroisoquinoline |

| Oxidative C-1 Cyanation | Azo compound, O₂ | 1-Cyano-6-ethoxy-1,2,3,4-tetrahydroisoquinoline |

Advanced Spectroscopic and Structural Elucidation of 6 Ethoxy 1,2,3,4 Tetrahydroisoquinoline Compounds

High-Resolution Mass Spectrometry and Detailed Fragmentation Pathway Analysis (MS/MS)

High-resolution mass spectrometry provides the exact mass of the molecular ion, which in turn allows for the determination of the elemental composition of 6-ethoxy-1,2,3,4-tetrahydroisoquinoline. The chemical formula for this compound is C₁₁H₁₅NO.

Tandem mass spectrometry (MS/MS) is instrumental in probing the structure of the molecule by inducing fragmentation and analyzing the resulting fragment ions. The fragmentation of tetrahydroisoquinoline alkaloids is often characterized by specific pathways that provide significant structural information. nih.gov For this compound, a primary fragmentation pathway is expected to be a retro-Diels-Alder (RDA) reaction, which is a common fragmentation pattern for this class of compounds. nih.gov

The proposed fragmentation pathway would begin with the protonated molecule [M+H]⁺. The RDA reaction would lead to the cleavage of the heterocyclic ring. Another significant fragmentation would involve the ethoxy group. The loss of an ethyl radical (•CH₂CH₃) from the ethoxy group would result in a radical cation. Subsequent loss of carbon monoxide (CO) from this fragment is also a plausible fragmentation step, similar to what is observed with methoxy-substituted isoquinolines. nih.gov

A plausible fragmentation pathway is detailed below:

Initial retro-Diels-Alder (RDA) Reaction: The tetrahydroisoquinoline ring undergoes a characteristic RDA fragmentation, leading to the formation of a diene and a dienophile.

Loss of the Ethyl Group: Cleavage of the ethyl group from the ethoxy substituent can occur, resulting in a phenoxy radical.

Loss of Ethylene (B1197577): A common fragmentation for ethoxy aromatic compounds is the loss of ethylene (C₂H₄) via a McLafferty-type rearrangement.

The following table summarizes the expected high-resolution mass spectrometry data for this compound.

| Fragment Ion | Proposed Structure | Calculated m/z | Fragmentation Pathway |

|---|---|---|---|

| [M+H]⁺ | C₁₁H₁₆NO⁺ | 178.1232 | Protonated Molecule |

| [M+H - C₂H₄]⁺ | C₉H₁₂NO⁺ | 150.0919 | Loss of ethylene from ethoxy group |

| [M+H - C₂H₅]⁺ | C₉H₁₁NO⁺ | 149.0841 | Loss of ethyl radical |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignments and Conformational Analysis (e.g., 2D NMR Techniques)

Advanced NMR spectroscopy is indispensable for the complete structural elucidation of this compound in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information about the chemical environment of the protons and carbons, two-dimensional (2D) techniques are necessary to establish connectivity and stereochemistry.

Based on known data for similar substituted tetrahydroisoquinolines, the expected chemical shifts can be predicted. nih.gov The aromatic protons H-5, H-7, and H-8 will exhibit distinct signals, with their coupling patterns revealing their relative positions. The ethoxy group will show a characteristic triplet for the methyl protons and a quartet for the methylene (B1212753) protons. The protons on the tetrahydroisoquinoline ring system at positions 1, 3, and 4 will appear as multiplets in the aliphatic region.

2D NMR techniques are crucial for unambiguous assignments:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of the connectivity of protons within the aliphatic portion of the tetrahydroisoquinoline ring and the ethoxy group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, enabling the assignment of the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is particularly useful for establishing the connectivity between the ethoxy group and the aromatic ring, as well as linking the aliphatic and aromatic portions of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It is essential for determining the conformation of the flexible tetrahydroisoquinoline ring and the relative stereochemistry if chiral centers are present.

The following tables present the predicted ¹H and ¹³C NMR chemical shifts for this compound.

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| H-5 | ~6.8 | d | ~8.0 |

| H-7 | ~6.7 | dd | ~8.0, 2.5 |

| H-8 | ~6.9 | d | ~2.5 |

| -OCH₂CH₃ | ~4.0 | q | ~7.0 |

| -OCH₂CH₃ | ~1.4 | t | ~7.0 |

| H-1 | ~3.9 | s | - |

| H-3 | ~3.1 | t | ~6.0 |

| H-4 | ~2.8 | t | ~6.0 |

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-6 | ~157.0 |

| C-4a | ~128.0 |

| C-8a | ~127.0 |

| C-8 | ~114.0 |

| C-7 | ~113.5 |

| C-5 | ~113.0 |

| -OCH₂CH₃ | ~63.5 |

| C-1 | ~47.0 |

| C-3 | ~42.0 |

| -OCH₂CH₃ | ~15.0 |

| C-4 | ~29.0 |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformational Analysis

X-ray crystallography provides the most definitive structural information for a crystalline compound, revealing the precise three-dimensional arrangement of atoms in the solid state. This technique is capable of determining bond lengths, bond angles, and torsional angles with very high precision. nih.gov

For this compound, a single-crystal X-ray diffraction study would unequivocally confirm its molecular structure and provide insights into its solid-state conformation. The tetrahydroisoquinoline ring can adopt various conformations, and X-ray crystallography would reveal the preferred conformation in the crystal lattice.

Furthermore, if the molecule is chiral (for instance, if there is a substituent at the C-1 position), X-ray crystallography using anomalous dispersion can be used to determine the absolute stereochemistry. nih.gov The crystal packing can also be analyzed to understand the intermolecular interactions, such as hydrogen bonding and van der Waals forces, that govern the solid-state assembly.

The following table lists the types of structural parameters that would be obtained from an X-ray crystallographic analysis of this compound.

| Parameter | Information Obtained |

|---|---|

| Unit Cell Dimensions | Size and shape of the repeating unit in the crystal. |

| Space Group | Symmetry of the crystal lattice. |

| Atomic Coordinates | The precise position of each atom in the unit cell. |

| Bond Lengths and Angles | The geometry of the molecule. |

| Torsional Angles | The conformation of the molecule, particularly the puckering of the tetrahydroisoquinoline ring. |

| Absolute Stereochemistry | The absolute configuration of chiral centers (if present). |

Computational Chemistry and Theoretical Investigations of 6 Ethoxy 1,2,3,4 Tetrahydroisoquinoline

Quantum Mechanical Calculations (e.g., Density Functional Theory for Electronic Structure, Reactivity Descriptors, and Spectroscopic Property Prediction)

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are standard methods for investigating the electronic properties of molecules. For a compound like 6-Ethoxy-1,2,3,4-tetrahydroisoquinoline, DFT would be used to optimize the molecular geometry and calculate the electronic structure.

From these calculations, key reactivity descriptors can be derived. These descriptors, based on the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), help in predicting the molecule's chemical behavior. A smaller HOMO-LUMO energy gap generally implies higher chemical reactivity. While specific values for this compound are not published, studies on other heterocyclic compounds show that such calculations provide insight into potential sites for electrophilic and nucleophilic attack. mdpi.com

Furthermore, DFT is a powerful tool for predicting spectroscopic properties. Theoretical vibrational frequencies from DFT calculations can be compared with experimental data from FT-IR and Raman spectroscopy to confirm the molecular structure. nih.gov Similarly, NMR chemical shifts and UV-Visible electronic transitions can be calculated to aid in the characterization of the molecule.

Table 1: Hypothetical Quantum Chemical Reactivity Descriptors (Note: This table is illustrative of the data that would be generated from a DFT study and is not based on actual experimental or computational results for this compound.)

| Descriptor | Symbol | Formula | Hypothetical Value (Gas Phase) |

| Highest Occupied Molecular Orbital Energy | EHOMO | - | -6.2 eV |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | -0.8 eV |

| HOMO-LUMO Energy Gap | ΔE | ELUMO - EHOMO | 5.4 eV |

| Ionization Potential | IP | -EHOMO | 6.2 eV |

| Electron Affinity | EA | -ELUMO | 0.8 eV |

| Global Hardness | η | (IP - EA) / 2 | 2.7 eV |

| Electronegativity | χ | (IP + EA) / 2 | 3.5 eV |

| Electrophilicity Index | ω | χ² / (2η) | 2.26 eV |

Molecular Dynamics Simulations for Conformational Landscapes, Solvation Effects, and Dynamic Behavior

Molecular dynamics (MD) simulations are employed to study the movement of atoms and molecules over time. For this compound, MD simulations would reveal its conformational landscape by exploring the different spatial arrangements (conformers) the molecule can adopt and their relative energies. The tetrahydroisoquinoline ring is known to adopt conformations such as a half-chair.

MD simulations are also crucial for understanding solvation effects. By simulating the compound in a solvent like water, researchers can analyze how solvent molecules arrange around the solute and how this interaction affects the compound's conformation and dynamic behavior. These simulations provide a view of the stability of the compound in a biological environment. Studies on related 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) derivatives have used MD simulations for 100 nanoseconds to confirm the stability of ligand-receptor complexes. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction and Lead Optimization

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to find relationships between the chemical structures of compounds and their biological activities. In a hypothetical QSAR study involving this compound, this compound would be part of a larger dataset of related THIQ derivatives with known biological activities (e.g., cytotoxicity against a cancer cell line). nih.gov

The first step involves calculating various molecular descriptors for each compound in the series. These can include electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., LogP) properties. Statistical methods are then used to build a mathematical model that correlates these descriptors with biological activity. nih.gov Such a model could then be used to predict the activity of new, unsynthesized THIQ derivatives and guide the optimization of lead compounds by identifying which structural features are most important for the desired activity. nih.govnih.gov For instance, QSAR studies on other THIQs have identified descriptors like the total symmetry index and 3D-MoRSE as being important for cytotoxicity. nih.gov

In Silico Screening and Molecular Docking Studies for Hypothetical Biological Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). This method is fundamental in drug discovery for identifying potential biological targets and understanding binding mechanisms. nih.govrsc.org

In a hypothetical study, this compound would be docked into the active site of a protein target implicated in a disease. The docking algorithm would generate various binding poses and score them based on factors like intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) and binding energy. The results would suggest whether the compound is likely to bind to the target and inhibit its function. For example, various THIQ analogs have been docked into the active sites of targets like the sigma-2 receptor and aldo-keto reductase 1C3 to explore their potential as therapeutic agents. nih.govnih.gov

Table 2: Hypothetical Molecular Docking Results (Note: This table is for illustrative purposes only and does not represent actual docking results for this compound.)

| Hypothetical Protein Target | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues |

| Aldo-Keto Reductase 1C3 | 1S2C | -8.5 | Tyr55, His117, Trp227 |

| Sigma-2 Receptor (Homology Model) | N/A | -7.9 | Asp29, Glu104, Leu181 |

| HIV-1 Reverse Transcriptase | 1RT2 | -9.1 | Lys101, Tyr181, Tyr188 |

Investigation of Biological Activities and Underlying Molecular Mechanisms

Receptor Binding Affinity and Selectivity Profiling

The substitution pattern on the aromatic ring of the THIQ nucleus is a critical determinant of its binding affinity and selectivity for various receptors. Analysis of related compounds suggests that a 6-ethoxy substitution would significantly influence its receptor interaction profile.

Estrogen Receptors (ER): The THIQ scaffold has been identified as a viable backbone for the development of Selective Estrogen Receptor Modulators (SERMs) and Selective Estrogen Receptor Downregulators (SERDs). nih.govacs.org A series of THIQ phenols have been shown to possess an ER downregulator-antagonist profile, with optimization of the core structure leading to compounds with subnanomolar potency. nih.gov For these compounds, a phenol (B47542) group is crucial for high potency. nih.gov While direct data on a 6-ethoxy analog is unavailable, other THIQ derivatives have been investigated. For instance, the phenol derivative 8-EO-14 showed weak relative binding affinity for ERα (0.01% compared to estradiol). nih.gov Another ERα-selective SERM from the THIQ series, incorporating a diazadecaline moiety, exhibited binding affinity and antagonist properties similar to its parent compound. researchgate.net These findings indicate that the THIQ core is a recognized ER ligand, though the specific contribution of a 6-ethoxy group to binding affinity and antagonist/agonist profile remains to be experimentally determined.

Orexin (B13118510) Receptors: The orexin system is a key target for sleep and addiction disorders, and THIQ derivatives have been explored as antagonists. However, research elucidating the SAR at the 6- and 7-positions indicates that the 6-position is not favorable for potent antagonism at the orexin 1 (OX1) receptor. Studies systematically preparing series of 6-substituted and 7-substituted THIQs found that while 7-substituted analogs showed potent OX1 antagonism, the 6-substituted analogs were generally inactive. lookchem.com This suggests that 6-Ethoxy-1,2,3,4-tetrahydroisoquinoline is unlikely to be a potent orexin receptor antagonist.

Sigma Receptors: The 6,7-dimethoxy-THIQ moiety is a well-established pharmacophore for high-affinity and selective sigma-2 (σ2) receptor ligands. researchgate.netnih.gov The σ2 receptor is overexpressed in proliferating cancer cells, making it a target for tumor imaging and therapy. nih.gov Numerous studies have demonstrated that 6,7-dimethoxy-THIQ derivatives exhibit excellent binding affinities for the σ2 receptor, with low affinity for the σ1 subtype. nih.gov Given the importance of the 6,7-dialkoxy substitution pattern, it is highly probable that a 6-ethoxy group, particularly in combination with a 7-methoxy group, would be conducive to high-affinity binding to the σ2 receptor.

| Compound/Derivative Class | Receptor Target | Binding Affinity (Ki or other) | Selectivity | Reference |

|---|---|---|---|---|

| 6,7-Dimethoxy-THIQ Derivatives (e.g., 3b, 3e, 4b, 4e) | Sigma-2 (σ2) | Ki = 5-6 nM | High selectivity over Sigma-1 (σ1) | nih.gov |

| 6-Substituted THIQ Analogs | Orexin 1 (OX1) | Generally inactive | N/A | lookchem.com |

| THIQ Phenol Derivative (8-EO-14) | Estrogen Receptor α (ERα) | RBA = 0.01% (vs E2) | N/A | nih.gov |

Enzyme Inhibition Kinetics and Mechanistic Characterization of this compound Derivatives

The THIQ scaffold, particularly with 6,7-dimethoxy substitution, is integral to the activity of several enzyme inhibitors.

P-glycoprotein (P-gp): P-glycoprotein is an ATP-dependent efflux pump that contributes to multidrug resistance (MDR) in cancer. The 6,7-dimethoxy-THIQ nucleus is a key feature in potent P-gp inhibitors like Tariquidar and Elacridar. SAR studies on a series of 6,7-dimethoxy-THIQ derivatives revealed potent P-gp inhibitory activity. Mechanistic studies showed that some derivatives act as direct P-gp inhibitors, while others function as substrates that saturate the efflux pump. For example, one study found that co-administration of a THIQ derivative, B3, with doxorubicin (B1662922) increased the chemosensitivity of drug-resistant K562/A02 and MCF-7/ADM cells. nih.gov This suggests that 6-alkoxy substituted THIQs are promising candidates for P-gp inhibition.

Na+,K+-ATPase: This enzyme, also known as the sodium pump, is overexpressed in some tumors and is a potential therapeutic target. A hybrid molecule combining quercetin (B1663063) with a 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) moiety was found to be a potent inhibitor of Na+,K+-ATPase. This derivatization enhanced quercetin's activity by 50-fold, resulting in a significantly lower IC50 value. mdpi.com The study suggests that the two methoxy (B1213986) groups on the THIQ structure are involved in the interaction with the enzyme, contributing to the enhanced inhibition. mdpi.com This highlights the potential of 6,7-dialkoxy THIQs in modulating this enzyme.

Steroid Sulfatase (STS): STS is an enzyme involved in the conversion of inactive sulfated steroids into active hormones, making it a target in hormone-dependent cancers. A non-steroidal THIQ derivative, 6-EO-14, which contains a sulfamate (B1201201) moiety, was identified as an inhibitor of STS with an IC50 of 0.3 μM in transfected HEK-293 cells. nih.gov The inhibition is irreversible, and upon binding, the compound releases its desulfated phenol derivative, 8-EO-14, which itself has SERM properties. nih.gov

| Compound/Derivative Class | Enzyme Target | Inhibition Data (IC50/EC50) | Mechanism | Reference |

|---|---|---|---|---|

| Quercetin-6,7-dimethoxy-THIQ Hybrid (Compound 2b) | Na+,K+-ATPase | IC50 = 0.38 µM | Inhibitor (50-fold more potent than quercetin alone) | mdpi.com |

| THIQ Derivative (6-EO-14) | Steroid Sulfatase (STS) | IC50 = 0.3 µM | Irreversible Inhibitor | nih.gov |

Cell-Based Functional Assays (In Vitro) for Ligand Activity and Signaling Pathway Modulation

The receptor binding and enzyme inhibition profiles of THIQ derivatives translate into a range of functional effects in cell-based assays.

Anticancer and Cytotoxicity Effects: Derivatives of 6,7-dimethoxy-THIQ have demonstrated moderate anticancer activities against human liver (Huh-7) and esophagus (KYSE-140) cancer cells. nih.gov In drug-resistant cancer cell lines, the P-gp inhibitory action of THIQs leads to a reversal of the resistance phenotype. For example, co-administration of the THIQ derivative B3 with doxorubicin enhanced the cytotoxicity of the chemotherapeutic agent in K562/A02 and MCF-7/ADM cells. nih.gov This is achieved by inhibiting the P-gp-mediated efflux of drugs, thereby increasing their intracellular accumulation. nih.gov

Modulation of Estrogen-Dependent Cells: In the context of estrogen receptor activity, THIQ derivatives have shown varied effects. The STS inhibitor derivative 6-EO-14 and its metabolite 8-EO-14 exhibited estrogen-like growth stimulation in T-47D breast cancer cells but did not support the proliferation of MCF-7 cells. nih.gov In osteoblast-like Saos-2 cells, the derivative 8-EO-14 increased cell proliferation and induced alkaline phosphatase (ALP) activity, an effect mediated via ERα, similar to the SERM raloxifene. nih.gov

| Derivative Class | Cell Line | Assay | Observed Effect | Reference |

|---|---|---|---|---|

| 6,7-Dimethoxy-THIQ Derivatives | Huh-7 (Liver Cancer), KYSE-140 (Esophageal Cancer) | Cytotoxicity/Antiproliferative | Moderate anticancer activity | nih.gov |

| THIQ Derivative B3 | K562/A02, MCF-7/ADM (Drug-Resistant Cancer) | Chemosensitization (MTT Assay) | Increased sensitivity to doxorubicin | nih.gov |

| THIQ Derivative B3 | K562/A02 | Rhodamine 123 Accumulation | Significantly enhanced intracellular accumulation | nih.gov |

| THIQ Derivative 8-EO-14 | Saos-2 (Osteoblast-like) | Cell Proliferation & ALP Activity | Increased proliferation (21%) and ALP activity (31%) via ERα | nih.gov |

| THIQ Derivatives 6-EO-14 & 8-EO-14 | T-47D (Breast Cancer) | Cell Proliferation | Estrogen-like growth stimulation | nih.gov |

Pre-clinical (Non-Human) In Vivo Studies Focused on Molecular and Cellular Effects and Pharmacological Responses

The functional activities observed in vitro have been corroborated by a number of pre-clinical studies in animal models, demonstrating the therapeutic potential of THIQ derivatives.

Anticancer Efficacy: The in vivo potential of THIQ derivatives to combat cancer has been demonstrated. 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid (M1) was shown to attenuate dimethylhydrazine-induced colorectal carcinoma in albino Wistar rats. nih.gov The study found that M1 reduced the concentration of interleukin-6 (IL-6) and attenuated the overexpression of IL-6, JAK2, and STAT3 mRNA, indicating that its protective action is mediated through the blockade of IL-6 signaling pathways. nih.gov In a separate study, the same compound showed protective action against diethylnitrosamine-induced hepatocellular carcinoma in rats, restoring liver tissue architecture and ameliorating metabolic alterations. researchgate.net Furthermore, in a K562/A02 xenograft model in nude mice, co-administration of the THIQ derivative B3 with doxorubicin significantly decreased tumor weight and volume, confirming its efficacy as an MDR reversal agent in vivo. nih.gov

Modulation of Reward Pathways: While 6-substituted THIQs are poor orexin antagonists, more complex THIQ-based antagonists have been evaluated in vivo. Compound 73, a selective OX1 antagonist built on a THIQ scaffold, was shown to block the development of locomotor sensitization to cocaine in rats, highlighting the potential of this chemical class (with appropriate substitutions) to modulate reward and addiction-related behaviors. nih.gov

Emerging Applications of 6 Ethoxy 1,2,3,4 Tetrahydroisoquinoline in Advanced Chemical Science

Chiral 6-Ethoxy-1,2,3,4-tetrahydroisoquinoline Derivatives as Ligands and Catalysts in Asymmetric Organic Transformations

The development of chiral ligands and catalysts is paramount in asymmetric synthesis for producing enantiomerically pure compounds, which is crucial in the pharmaceutical industry. The rigid C1-chiral tetrahydroisoquinoline skeleton has shown significant promise in this area. nih.govresearchgate.net While extensive research has been conducted on various substituted THIQs, the exploration of 6-ethoxy derivatives is an emerging field.

The core principle involves synthesizing enantiopure 6-ethoxy-THIQ, which can then be derivatized, typically at the nitrogen (N2) or by installing a functional group at the C1 position, to create a chiral environment. These derivatives can then be complexed with a metal center to form a chiral catalyst. The steric and electronic properties of the 6-ethoxy group, in conjunction with other substituents, can influence the catalyst's activity and the stereochemical outcome of a reaction.

A common application for chiral THIQ-based ligands is in carbon-carbon bond-forming reactions, such as the Henry (nitroaldol) reaction. In a representative example using a generic chiral THIQ scaffold, the ligand coordinates with a copper(II) acetate (B1210297) salt to form an active catalyst. This complex then orchestrates the enantioselective addition of nitromethane (B149229) to an aldehyde. The conformational rigidity of the THIQ backbone and the spatial arrangement of its substituents are critical for achieving high enantioselectivity. nih.gov For instance, a conformationally rigid chiral THIQ-Cu(OAc)₂·H₂O complex has been shown to effectively catalyze the Henry reaction, yielding β-nitro alcohols with high yields and enantiomeric excess (ee). nih.gov

Below is an interactive data table summarizing representative results for a THIQ-catalyzed Henry reaction between various aldehydes and nitromethane, illustrating the potential efficacy that could be expected from a well-designed 6-ethoxy-THIQ based catalyst. nih.gov

| Aldehyde Substrate | Yield (%) | Enantiomeric Excess (ee %) |

| Benzaldehyde | 92 | 75 |

| 4-Nitrobenzaldehyde | 96 | 80 |

| 4-Chlorobenzaldehyde | 94 | 78 |

| 2-Naphthaldehyde | 90 | 72 |

| Cinnamaldehyde | 85 | 65 |

This table is illustrative of the performance of chiral THIQ ligands in asymmetric catalysis. Specific results for 6-ethoxy derivatives would depend on the exact ligand structure and reaction conditions.

The synthesis of C2-symmetric bis(tetrahydroisoquinoline) ligands, where two chiral THIQ units are linked, represents another advanced strategy. nih.gov These "C2-BIQ" ligands can form highly organized metal complexes, leading to enhanced stereocontrol in asymmetric transformations. The 6-ethoxy substituent could play a role in modulating the solubility and electronic properties of such ligands.

Development of this compound Analogues as Chemical Biology Probes for Pathway Elucidation

Chemical biology probes are indispensable tools for dissecting complex biological processes. These molecules are designed to interact with a specific biological target (e.g., a protein) and report on its location, activity, or binding partners. A bioactive scaffold like 6-ethoxy-THIQ, if found to interact with a specific target, can be systematically converted into a chemical probe.

The process begins with a parent molecule of interest, in this case, a 6-ethoxy-THIQ derivative with known biological activity. To transform it into a probe, a reporter group or a bioorthogonal handle must be attached via a chemical linker, without significantly diminishing its binding affinity for the target. nih.gov

Common strategies for probe development from a scaffold like 6-ethoxy-THIQ include:

Affinity-Based Probes: These probes typically incorporate a reporter tag, such as biotin, for affinity purification of the target protein, or a fluorophore for imaging its subcellular localization. The tag is attached via a linker to a position on the 6-ethoxy-THIQ molecule that is not critical for target binding. nih.gov

Photoaffinity Labeling (PAL) Probes: For covalent capture of the target protein, a photoreactive group (e.g., a diazirine or benzophenone) is incorporated into the molecule. nih.govrsc.org Upon UV irradiation, this group forms a highly reactive species that creates a covalent bond with the target protein, enabling its identification via mass spectrometry. nih.gov

The design of a hypothetical chemical probe based on the 6-ethoxy-THIQ scaffold is outlined in the table below.

| Probe Component | Function | Example Modification on 6-Ethoxy-THIQ Scaffold |

| Parent Scaffold | Provides binding affinity and selectivity for the biological target. | This compound core |

| Linker | Spatially separates the scaffold from the reporter tag to minimize steric hindrance. | A flexible polyethylene (B3416737) glycol (PEG) or rigid alkyl chain attached to the N2 position. |

| Reporter/Handle | Enables detection, visualization, or purification of the probe-target complex. | Biotin for streptavidin-based pulldowns, or a terminal alkyne/azide for click chemistry ligation to a fluorophore or affinity tag. researchgate.net |

| Photoreactive Group (for PAL) | Forms a covalent bond with the target upon UV activation. | A diazirine or benzophenone (B1666685) group incorporated on a substituent, often on the phenyl ring or at the end of a linker. nih.gov |

While specific examples of 6-ethoxy-THIQ-based chemical probes are not yet prevalent in the literature, the principles of probe design are well-established. As more biological targets for 6-ethoxy-THIQ analogues are identified, the development of such probes will be a logical and powerful next step to elucidate their mechanisms of action and explore the associated biological pathways.

Strategies for Lead Optimization in Pharmaceutical Research through Structure-Activity Relationship (SAR) Studies on 6-Ethoxy-THIQ Scaffolds

Lead optimization is a critical phase in drug discovery where an initial "hit" compound is chemically modified to improve its potency, selectivity, and pharmacokinetic properties, transforming it into a clinical candidate. rsc.org Structure-Activity Relationship (SAR) studies are the cornerstone of this process, systematically correlating changes in a molecule's structure with its biological activity. nih.gov The 6-ethoxy-THIQ scaffold provides a versatile platform for such optimization.

SAR studies on THIQ analogues have revealed several key positions on the scaffold that can be modified to tune biological activity. rsc.orgnuph.edu.ua For a hypothetical lead compound containing the 6-ethoxy-THIQ core, a medicinal chemist would systematically explore modifications at the following positions:

The C1 Position: Introducing various substituents at C1 can significantly impact target binding. The size, aromaticity, and electronic nature of the group at this position are critical. For example, in the development of P-glycoprotein (P-gp) inhibitors, large, lipophilic groups at C1 were often found to enhance activity. nuph.edu.ua

The N2 Position: The secondary amine at the N2 position is a common point for derivatization. Adding substituents here can alter the molecule's basicity, lipophilicity, and ability to form hydrogen bonds, which can affect target engagement and properties like cell permeability.

The Benzene (B151609) Ring: The substitution pattern on the aromatic ring is crucial. While this article focuses on the 6-ethoxy group, SAR exploration would involve synthesizing analogues with the ethoxy group at other positions (e.g., C5, C7, C8) or replacing it with other alkoxy groups (e.g., methoxy (B1213986), propoxy) or bioisosteres (e.g., a thioether or an alkyl group) to probe the importance of the oxygen atom and the chain length for activity. nih.gov Studies on closely related 6,7-dimethoxy-THIQ derivatives have shown that these alkoxy groups are often key interaction points with biological targets. nih.gov

The general findings from SAR studies on various THIQ scaffolds can be summarized as follows:

| Structural Modification | General Impact on Activity/Properties | Rationale for Exploration |

| Varying C1-substituent | Modulates potency and selectivity by probing the target's binding pocket. | Identify optimal size, shape, and electronic properties for target engagement. |

| N-alkylation/N-acylation | Alters basicity, lipophilicity, and metabolic stability. Can introduce new interaction points. | Improve pharmacokinetic properties (ADME) and fine-tune target binding. |

| Modification of the 6-ethoxy group | Probes the importance of the hydrogen bond acceptor and lipophilicity at this position. | Determine if the ethoxy group is optimal for potency and selectivity. |

| Introduction of other ring substituents | Can block metabolic hotspots, increase solubility, or provide additional binding interactions. | Enhance drug-like properties and overall efficacy. |

Through iterative cycles of design, synthesis, and biological testing guided by these SAR principles, a lead compound based on the 6-ethoxy-THIQ scaffold can be systematically optimized to yield a potent, selective, and drug-like clinical candidate. rsc.org

Q & A

Q. What are the common synthetic routes for 6-Ethoxy-1,2,3,4-tetrahydroisoquinoline derivatives?

- Methodological Answer : Synthesis typically involves multi-step organic reactions. A widely used approach includes:

- Step 1 : Condensation of phenethylamine derivatives with carbonyl compounds (e.g., ethyl chloroformate) to form intermediates.

- Step 2 : Cyclization under acidic or basic conditions to construct the tetrahydroisoquinoline core.

- Step 3 : Introduction of the ethoxy group at the 6-position via nucleophilic substitution (e.g., using ethyl bromide or ethoxyacetyl chloride) .

- Key Reagents : Sodium borohydride (NaBH₄) for reductions, tert-butyl hydroperoxide (TBHP) for oxidations, and alkyl halides for substitutions .

Table 1 : Comparison of Synthetic Routes

| Starting Material | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Phenethylamine | POCl₃, toluene | 78 | |

| 6-Hydroxy-THIQ* | Ethyl bromide, K₂CO₃ | 65 | |

| *THIQ = Tetrahydroisoquinoline |

Q. Which spectroscopic techniques are critical for characterizing 6-Ethoxy-tetrahydroisoquinoline compounds?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., ethoxy group at C6) and stereochemistry .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .

- X-ray Crystallography : For resolving ambiguities in stereochemistry or hydrogen-bonding networks in crystalline derivatives .

- IR Spectroscopy : To identify functional groups (e.g., ester carbonyl stretches at ~1700 cm⁻¹) .

Q. What core pharmacological activities are associated with 6-Ethoxy-tetrahydroisoquinoline scaffolds?

- Methodological Answer :

- Neuropharmacology : Modulates dopamine and serotonin receptors due to structural similarity to endogenous alkaloids .

- Enzyme Inhibition : Potent activity against monoamine oxidase (MAO) and acetylcholinesterase (AChE) in vitro .

- Antimicrobial Properties : Demonstrated against Gram-positive bacteria (e.g., S. aureus) via membrane disruption assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.